6-(3-Bromophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is a heterocyclic organic compound that features a bromophenyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE typically involves the reaction of 3-bromobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, and solvents such as ethanol and dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other bromophenyl-substituted pyrimidines and pyrimidinecarbonitriles. Compared to these compounds, 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a cyano group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Similar compounds include:
- 4-(3-BROMOPHENYL)-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE
- 5-(4-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE
These compounds share structural similarities but differ in their substitution patterns and specific functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H6BrN3O2 |
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Molecular Weight |
292.09 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O2/c12-7-3-1-2-6(4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) |
InChI Key |
GEADRONITIHPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=O)NC(=O)N2)C#N |
Origin of Product |
United States |
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